![molecular formula C9H6ClN5 B1519128 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile CAS No. 1176567-03-5](/img/structure/B1519128.png)
5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile (5-ACPC) is a synthetic molecule that has been studied extensively in recent years due to its diverse range of applications in both scientific research and laboratory experiments. 5-ACPC has a unique chemical structure, which makes it an ideal candidate for use in a variety of scientific endeavors.
Scientific Research Applications
Electronic Properties Enhancement
A study focused on the electronic properties of a fluoropyrazolecarbonitrile derivative, closely related to the compound of interest, revealed its interaction with fullerene molecules. The research highlighted enhancements in Raman activity upon adsorption with fullerene, indicating potential applications in molecular electronics and photonics (Biointerface Research in Applied Chemistry, 2022).
Antiviral Activities
Research on derivatives of 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile demonstrated promising antiviral activity against herpes simplex virus type-1 (HSV-1), underscoring the compound's potential in developing antiviral medications (European Journal of Medicinal Chemistry, 2009).
Crystal and Molecular Structure
The crystal and molecular structure of a similar compound, 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, was investigated, providing insights into its chemical behavior and stability. This research supports the compound's applications in structural chemistry and materials science (Research on Chemical Intermediates, 2014).
Anti-inflammatory Properties
Another study synthesized new pyrazolo[3,4-d]pyrimidines from 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile and evaluated their anti-inflammatory activity. This highlights the compound's potential in developing anti-inflammatory drugs (European Chemical Bulletin, 2016).
Corrosion Inhibition
Research on heterocyclic derivatives based on 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile demonstrated their effectiveness as corrosion inhibitors for steel surfaces in acidic environments. This suggests applications in materials protection and industrial maintenance (Journal of Bio- and Tribo-Corrosion, 2020).
Antifungal Activity
A study synthesized novel polyheterocyclic compounds containing the compound of interest and evaluated their antifungal activity. This indicates the compound's utility in developing antifungal agents (Arkivoc, 2008).
properties
IUPAC Name |
5-amino-1-(5-chloropyridin-2-yl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5/c10-7-1-2-8(13-5-7)15-9(12)6(3-11)4-14-15/h1-2,4-5H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUCWWOAZXGYDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)N2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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